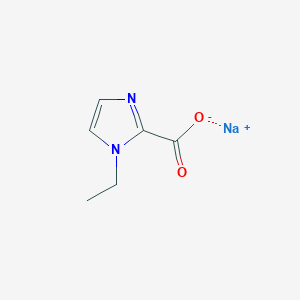

sodium 1-ethyl-1H-imidazole-2-carboxylate

Overview

Description

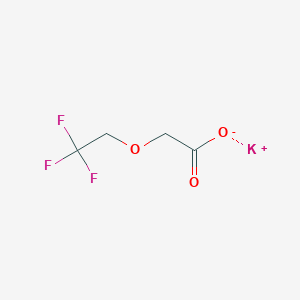

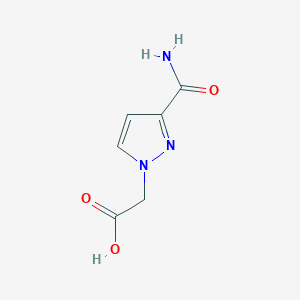

Sodium 1-ethyl-1H-imidazole-2-carboxylate is a chemical compound with the CAS Number: 1007011-49-5 . It has a molecular weight of 162.12 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

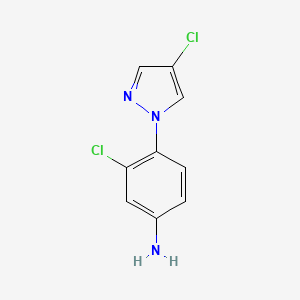

The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 260-265 degrees Celsius .Scientific Research Applications

Chemical and Biological Properties

Sodium 1-ethyl-1H-imidazole-2-carboxylate is a compound that has seen extensive research within the context of medicinal chemistry and materials science. Its unique structure allows for a wide range of applications in the development of new therapeutic agents, materials for energy storage, and in the synthesis of complex molecules.

Pharmacological Research

Imidazole derivatives, including this compound, are under intensive scientific exploration due to their diverse and significant pharmacological activities. These compounds have been found to exhibit a broad spectrum of biological activities, making them crucial in the development of new medications (Sharma et al., 2016)[https://consensus.app/papers/imidazole-derivatives-potential-therapeutic-agents-sharma/b4f05186d72f5010a4492250735b61e2/?utm_source=chatgpt].

Energy Storage Materials

The compound's utility extends to the field of energy storage, particularly in the development of sodium-ion batteries. Its structural properties contribute to advancements in electrode and electrolyte materials, aiding in the creation of more efficient and cost-effective energy storage solutions (Hueso et al., 2013; Pan et al., 2013)[https://consensus.app/papers/roomtemperature-sodiumion-batteries-largescale-energy-pan/9c5dbed1dfbb58089bf3f3b81113512e/?utm_source=chatgpt][https://consensus.app/papers/temperature-sodium-batteries-status-challenges-trends-hueso/00aac1b6fa6453cda0c5f3bd4e07af8f/?utm_source=chatgpt].

Advanced Material Synthesis

The versatility of this compound is also evident in materials science, where it contributes to the synthesis of zeolite imidazolate frameworks (ZIFs). These materials have a wide range of applications due to their exceptional physicochemical properties, from catalysis and gas separation to serving as components in advanced composites (Sankar et al., 2019)[https://consensus.app/papers/transitionmetalbased-zeolite-imidazolate-framework-sankar/8895dd14ea4c539c96bc71bf978e142f/?utm_source=chatgpt].

Corrosion Inhibition

In addition to its applications in medicine and energy storage, imidazole derivatives have been researched for their corrosion inhibition properties. Their chemical structure allows them to form protective layers on metals, significantly reducing corrosion rates. This property is particularly valuable in industrial applications where metal longevity is crucial (Sriplai & Sombatmankhong, 2023)[https://consensus.app/papers/corrosion-inhibition-imidazoline-imidazoline-sriplai/8a2b3546aadd5d1e8f69f168ee74ee5d/?utm_source=chatgpt].

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

sodium;1-ethylimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.Na/c1-2-8-4-3-7-5(8)6(9)10;/h3-4H,2H2,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVSIPXDVKZZEC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

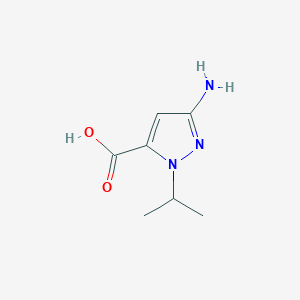

![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3373414.png)

![4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide](/img/structure/B3373422.png)

![Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate](/img/structure/B3373487.png)

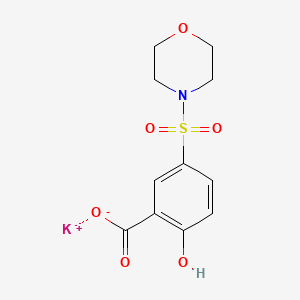

![Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate](/img/structure/B3373491.png)

![Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B3373498.png)